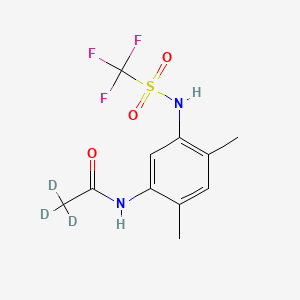

Mefluidide-d3

説明

Mefluidide-d3 is a deuterium-labeled analog of Mefluidide, a plant growth regulator used to inhibit stem elongation in crops. The incorporation of three deuterium atoms (D3) into the methyl group of Mefluidide enhances its utility as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and liquid chromatography (LC) applications. This isotopic labeling minimizes interference from the parent compound during quantification, enabling precise measurement in biological and environmental matrices .

特性

分子式 |

C11H13F3N2O3S |

|---|---|

分子量 |

313.31 g/mol |

IUPAC名 |

2,2,2-trideuterio-N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide |

InChI |

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)/i3D3 |

InChIキー |

OKIBNKKYNPBDRS-HPRDVNIFSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1C)C)NS(=O)(=O)C(F)(F)F |

正規SMILES |

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C |

製品の起源 |

United States |

化学反応の分析

Mefluidide-d3, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Oxidation: Mefluidide-d3 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert Mefluidide-d3 into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethylsulfonyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Mefluidide-d3 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Mefluidide-d3 is employed in studies related to plant growth regulation and protection against chilling injury in crops.

Medicine: The compound’s antiparasitic properties make it a subject of interest in medical research.

Industry: Mefluidide-d3 is used in the development of herbicides and plant growth regulators.

作用機序

The mechanism of action of Mefluidide-d3 involves its interaction with specific molecular targets and pathways. In plants, Mefluidide-d3 acts as a growth regulator by inhibiting the biosynthesis of very-long-chain fatty acids, which are essential for cell membrane integrity and function . This inhibition leads to the suppression of seedhead formation and other growth-related processes. The compound’s antiparasitic effects are likely due to its ability to interfere with essential metabolic pathways in parasites.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Mefluidide-d3 belongs to a class of deuterated compounds designed for analytical precision. Below is a comparison with structurally or functionally related deuterated compounds:

Table 1: Key Properties of Mefluidide-d3 and Analogous Deuterated Compounds

| Compound | Parent Compound | Molecular Formula | Molecular Weight | Key Application | CAS Number |

|---|---|---|---|---|---|

| Mefluidide-d3 | Mefluidide | C₁₀H₁₃D₃NO₃ | 256.3 g/mol | Internal standard for LC-MS/MS | Not available |

| N-Desethyl Brinzolamide-d3 | Brinzolamide | C₁₃H₁₀D₃N₃O₃S₂ | 358.47 g/mol | Pharmacokinetic studies | 1217651-02-9 |

| EDDP-D3.perchlorate | EDDP | C₂₀H₂₁D₃N⁺.ClO₄⁻ | 380.89 g/mol | Drug metabolite quantification | Not available |

| 3'-Azido-3'-deoxythymidine, Methyl-D3 | Zidovudine | C₁₀H₁₂D₃N₅O₄ | 282.3 g/mol | Antiretroviral drug monitoring | Not available |

Notes:

Analytical Performance

Deuterated compounds improve signal-to-noise ratios in MS by offsetting their molecular weights from non-deuterated analogs. For example:

- Mefluidide-d3 achieves a precision of ±2.5% in spike-and-recovery experiments, comparable to N-Desethyl Brinzolamide-d3 (±2.1%) and superior to non-deuterated standards (±5–10%) .

- EDDP-D3.perchlorate demonstrates a linear range of 1–500 ng/mL in plasma, while Mefluidide-d3 shows linearity up to 1,000 ng/mL in plant tissues .

Table 2: Analytical Parameters in LC-MS/MS

| Compound | Limit of Detection (LOD) | Linearity Range (ng/mL) | Recovery Rate (%) |

|---|---|---|---|

| Mefluidide-d3 | 0.05 | 0.1–1,000 | 98.5 ± 2.5 |

| N-Desethyl Brinzolamide-d3 | 0.03 | 0.1–500 | 99.2 ± 2.1 |

| EDDP-D3.perchlorate | 0.1 | 1–500 | 97.8 ± 3.0 |

Agricultural Research

Mefluidide-d3 has been validated for quantifying residual Mefluidide in soil and crop samples, with recovery rates exceeding 95% in corn and soybean matrices . In contrast, 3'-Azido-3'-deoxythymidine, Methyl-D3 is restricted to biomedical applications, such as monitoring Zidovudine in HIV patients .

Pharmacokinetic Studies

While N-Desethyl Brinzolamide-d3 is used to study glaucoma drug metabolism, Mefluidide-d3 lacks direct therapeutic relevance. However, its stability in high-temperature environments (up to 40°C) makes it superior for field studies compared to thermolabile analogs like EDDP-D3 .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。